N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

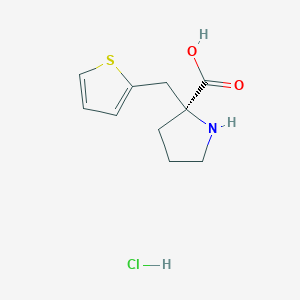

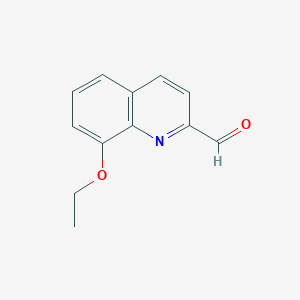

“N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline” is a chemical compound. Its structure would likely consist of a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to an aniline group (a phenyl group attached to an amino group) via a single bond .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrazole ring attached to an aniline group via a single bond . The exact structure would depend on the specific locations of the bonds and the orientation of the groups attached to the pyrazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, a related compound, “(4-chlorophenyl) (1-methyl-1H-pyrazol-4-yl)methanol”, has a predicted boiling point of 385.9±32.0 °C and a predicted density of 1.28±0.1 g/cm3 .Scientific Research Applications

Applications in Synthesis and Pharmacological Evaluation

Design and Synthesis of Pyrazolines and Thiazolidin-4-ones N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline and its derivatives have been used in the synthesis of pyrazolines and thiazolidin-4-one derivatives with potential pharmacological properties. These compounds exhibit promising anticancer and HIV properties compared to similar compounds, showcasing the significance of this compound in medicinal chemistry (Patel et al., 2013).

Applications in Luminescence and Electroluminescence

Development of Luminescent Platinum Complexes The compound and its derivatives have been utilized in creating highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit impressive photophysical properties and are used in electroluminescence applications, particularly in organic light-emitting diodes (OLEDs), demonstrating the versatility of this compound in materials science and engineering (Vezzu et al., 2010).

Applications in Antiviral Research

Synthesis of Anti-RSV Agents A class of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, related to this compound, has been synthesized and evaluated for antiviral activity against the Respiratory Syncytial Virus (RSV). These compounds have shown efficacy in inhibiting RSV replication, highlighting the potential of this compound derivatives in antiviral drug development (Fioravanti et al., 2015).

Applications in Antimicrobial Research

Molecular Docking and Antimicrobial Activity Studies The compound has been extensively studied for its antimicrobial properties. Research involving quantum chemical calculations, molecular docking, and antimicrobial activity assays has provided insights into the potential of this compound derivatives as effective agents against bacterial and fungal pathogens. These studies have shown promising results in identifying and understanding the biological interactions and molecular mechanisms underlying the antimicrobial efficacy of these compounds (Sivakumar et al., 2021).

Future Directions

Mechanism of Action

Target of Action

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline, also known as GKI-1, primarily targets the Greatwall (GWL) kinase . GWL is a crucial regulator of mitotic progression, playing a significant role in cell division . When over-expressed in certain types of cancer, such as breast cancer, GWL can induce oncogenic properties .

Mode of Action

This compound interacts with its target, GWL, by inhibiting its function . In vitro studies have shown that this compound inhibits full-length human GWL . This interaction results in a decrease in the phosphorylation levels of ENSA/ARPP19, proteins that are known substrates of GWL .

Biochemical Pathways

The inhibition of GWL by this compound affects the mitotic progression pathway . By reducing the phosphorylation levels of ENSA/ARPP19, this compound disrupts the normal function of these proteins, leading to changes in the cell cycle .

Result of Action

The action of this compound leads to a decrease in mitotic events, mitotic arrest/cell death, and cytokinesis failure . This is due to the reduction in ENSA/ARPP19 phosphorylation levels, which are comparable to those obtained by siRNA depletion of GWL .

Biochemical Analysis

Biochemical Properties

GKI-1 interacts with the full-length human Greatwall kinase (GWL), inhibiting it in vitro . It reduces the phosphorylation levels of ENSA/ARPP19, which are known substrates of GWL . This interaction results in the inactivation of PP2A/B55 phosphatase, a key player in cell cycle regulation .

Cellular Effects

The cellular effects of GKI-1 are significant. Treatment of HeLa cells with GKI-1 reduces ENSA/ARPP19 phosphorylation levels, comparable to those obtained by siRNA depletion of GWL . This results in a decrease in mitotic events, leading to mitotic arrest, cell death, and cytokinesis failure .

Molecular Mechanism

GKI-1 exerts its effects at the molecular level by inhibiting the full-length human GWL . This inhibition reduces the phosphorylation of ENSA/ARPP19, thereby inactivating the PP2A/B55 phosphatase . This change in gene expression and enzyme activity disrupts the normal cell cycle, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of GKI-1 over time in laboratory settings are primarily observed in its impact on ENSA/ARPP19 phosphorylation levels

Dosage Effects in Animal Models

While there is a lack of specific information on the dosage effects of GKI-1 in animal models, it is known that the compound has been used in preclinical research to monitor the efficacy of metabolic therapy in animal models .

Metabolic Pathways

It is known that GKI-1 plays a role in the regulation of the cell cycle by interacting with GWL and its substrates, ENSA/ARPP19 .

properties

IUPAC Name |

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXJDHFWTOJHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)

![1-[6-(Aminomethyl)pyrimidin-4-yl]piperidin-2-one trihydrochloride](/img/structure/B2417839.png)

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2417841.png)

![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2417845.png)

![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2417846.png)

![2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2417853.png)